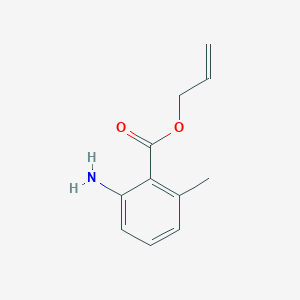
Allyl 2-amino-6-methylbenzoate
Übersicht
Beschreibung
Allyl 2-amino-6-methylbenzoate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemical compounds due to its unique properties. In
Wirkmechanismus
The mechanism of action of allyl 2-amino-6-methylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be responsible for the biological activity of the compounds synthesized from allyl 2-amino-6-methylbenzoate.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of allyl 2-amino-6-methylbenzoate are not well studied. However, the compounds synthesized from this compound have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These activities are believed to be due to the covalent bonds formed between the synthesized compounds and their biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 2-amino-6-methylbenzoate has several advantages and limitations for lab experiments. One advantage is its ability to easily react with electrophiles to form covalent bonds. This property makes it a useful compound in the synthesis of other compounds with biological activities. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving allyl 2-amino-6-methylbenzoate. One direction is the synthesis of new compounds with biological activities using this compound as a starting material. Another direction is the study of the mechanism of action of the compounds synthesized from allyl 2-amino-6-methylbenzoate. Additionally, the development of new synthesis methods for allyl 2-amino-6-methylbenzoate and its derivatives could lead to the discovery of new compounds with unique biological activities.
Conclusion
In conclusion, allyl 2-amino-6-methylbenzoate is a useful compound in scientific research due to its unique properties. It is commonly used in the synthesis of other compounds with biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood, but the compounds synthesized from it have been found to have various biological activities. While it has advantages and limitations for lab experiments, there are several future directions for research involving this compound that could lead to the discovery of new compounds with unique biological activities.
Wissenschaftliche Forschungsanwendungen
Allyl 2-amino-6-methylbenzoate has several scientific research applications. It is commonly used in the synthesis of other chemical compounds such as benzoxazoles and benzimidazoles. These compounds have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Allyl 2-amino-6-methylbenzoate is also used in the synthesis of dyes and pigments.
Eigenschaften
CAS-Nummer |
145218-92-4 |
|---|---|
Produktname |
Allyl 2-amino-6-methylbenzoate |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl 2-amino-6-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3 |
InChI-Schlüssel |
PTVLPBGNAKAOAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N)C(=O)OCC=C |
Synonyme |
Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

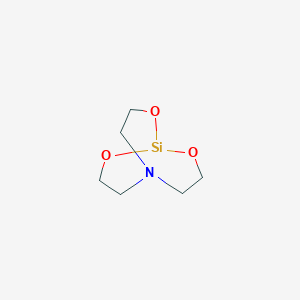


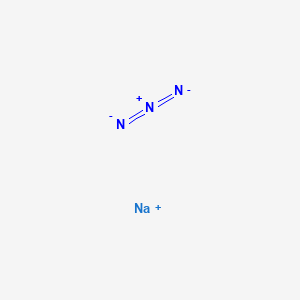
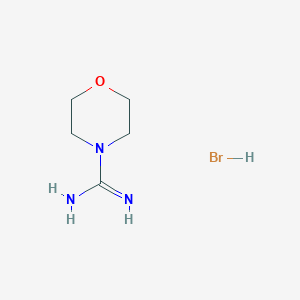
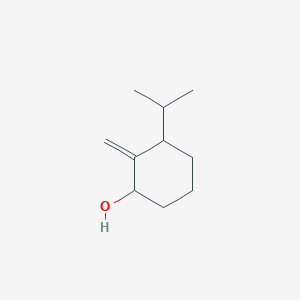
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
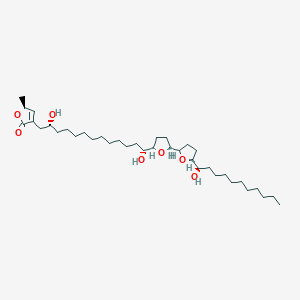
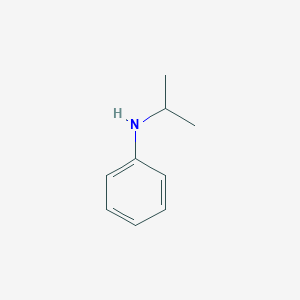
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
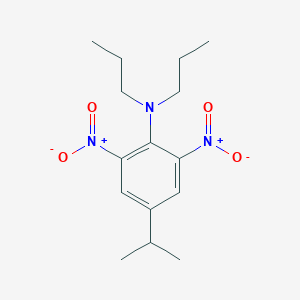
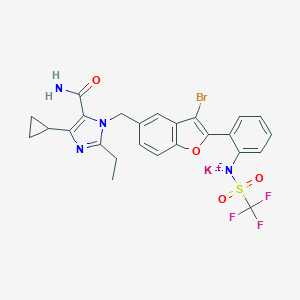
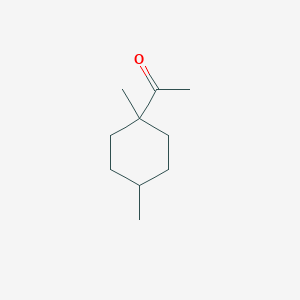
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)